Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788222
InChI: InChI=1S/C11H12BrNO3/c1-13-3-4-16-9-6-7(11(14)15-2)5-8(12)10(9)13/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H12BrNO3
Molecular Weight: 286.12 g/mol

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

CAS No.:

Cat. No.: VC15788222

Molecular Formula: C11H12BrNO3

Molecular Weight: 286.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate -

Specification

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
IUPAC Name methyl 5-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylate
Standard InChI InChI=1S/C11H12BrNO3/c1-13-3-4-16-9-6-7(11(14)15-2)5-8(12)10(9)13/h5-6H,3-4H2,1-2H3
Standard InChI Key SGYSESBLMURYOL-UHFFFAOYSA-N
Canonical SMILES CN1CCOC2=C1C(=CC(=C2)C(=O)OC)Br

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name derives from its benzoxazine backbone, a bicyclic structure combining a benzene ring fused to a 1,4-oxazine moiety. Key substituents include:

  • Bromine at position 5, influencing electronic properties and reactivity .

  • Methyl group at position 4, contributing to steric effects and ring conformation .

  • Ester group (methyl carboxylate) at position 7, enhancing solubility and enabling further derivatization .

Comparative analysis with CAS 214848-39-2 (methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b] oxazine-7-carboxylate) reveals that replacing the 3-oxo group with a 4-methyl group alters hydrogen-bonding capacity and redox potential . The absence of a ketone moiety likely reduces polarity, as evidenced by the higher log P value (2.42) observed in the analog 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b] oxazine .

Synthetic Pathways and Optimization

Boronation Reactions

A critical step in synthesizing benzoxazine derivatives involves Miyaura borylation. For the analog 6-bromo-5-methyl-3,4-dihydro-2H-benzo[b][1, oxazine, this reaction achieved 65% yield using PdCl₂(dppf)-CH₂Cl₂, bis(pinacolato)diboron, and potassium acetate in DMF at 90°C . The protocol’s success hinges on rigorous degassing and argon atmosphere, minimizing palladium catalyst deactivation .

Reduction of Oxazinones

The reduction of 6-bromo-5-methyl-4H-benzo oxazin-3-one to its dihydro counterpart using BH₃·THF in tetrahydrofuran (86% yield) demonstrates the feasibility of modifying the oxazine ring’s oxidation state . Applying this to the target compound would require preserving the ester group during reduction, necessitating mild conditions to prevent hydrolysis.

Physicochemical Properties and Drug-Likeness

Physicochemical profiling of the analog 1154740-48-3 provides predictive insights:

PropertyValueRelevance to Target Compound
Molecular Weight228.09 g/mol Increased to ~286.08 with ester group
Log P (consensus)2.42 Higher lipophilicity expected
Water Solubility0.106 mg/mL (ESOL model) Reduced due to ester hydrophobicity
GI AbsorptionHigh Favorable for oral bioavailability

The ester group at position 7 may improve membrane permeability but could necessitate prodrug strategies for therapeutic applications.

Biological Activity and Applications

While direct pharmacological data for the target compound are unavailable, its structural analogs exhibit diverse bioactivities:

  • Antibiotic potential: Benzoxazines inhibit bacterial DNA gyrase, with bromine enhancing target affinity .

  • CYP1A2 inhibition: The 5-methyl analog shows moderate CYP1A2 inhibition (IC₅₀ ~1 µM), suggesting drug-drug interaction risks .

  • BBB permeability: High BBB permeation (log Kp = -5.77 cm/s) indicates potential CNS applications .

Stability and Degradation Pathways

Accelerated stability studies on related esters reveal two primary degradation routes:

  • Ester hydrolysis: pH-dependent cleavage to carboxylic acid, mitigated by methyl substitution’s electron-donating effects .

  • Debromination: Light-induced bromine loss, requiring protective packaging for long-term storage .

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